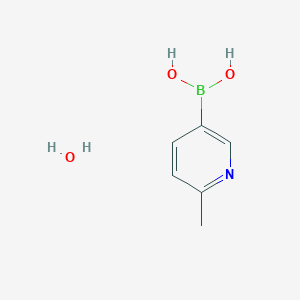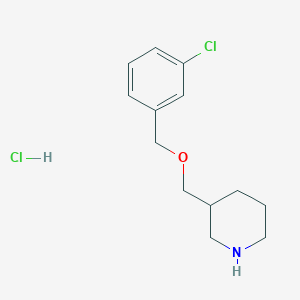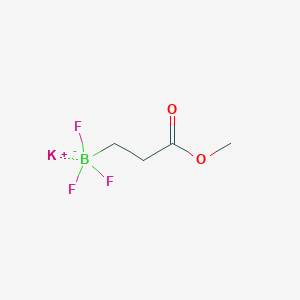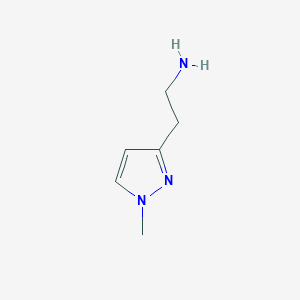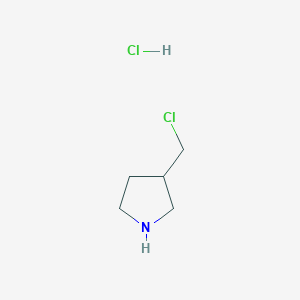
3-Chloromethyl-pyrrolidine hydrochloride
Vue d'ensemble
Description
3-Chloromethyl-pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1187927-23-6 . It has a molecular weight of 156.05 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 3-Chloromethyl-pyrrolidine hydrochloride is 1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Chloromethyl-pyrrolidine hydrochloride is a white solid . It has a molecular weight of 156.05 .Applications De Recherche Scientifique
Chemical Analysis and Toxicology
3-Chloromethyl-pyrrolidine hydrochloride is involved in chemical analysis and toxicology studies. For instance, it is used in the identification and analytical characterization of substances in toxicological cases. A study reported using nuclear magnetic resonance (NMR) spectroscopy for solving a fatal case involving unknown compounds, highlighting the compound's role in complex chemical analysis (Ameline et al., 2019).
Environmental and Occupational Health
The compound is also relevant in assessing environmental exposure and health impacts. For example, a study investigating the exposure of children to organophosphorus and pyrethroid pesticides in South Australia utilized chemical analysis to measure metabolites of these pesticides, which is crucial for understanding public health implications (Babina et al., 2012).
Pharmacokinetics and Drug Development
Furthermore, 3-Chloromethyl-pyrrolidine hydrochloride plays a role in the field of pharmacokinetics and drug development. It's used in studies to understand the metabolism and excretion of pharmaceutical compounds. For instance, a study on the pharmacokinetics of N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) in healthy volunteers provides insights into the compound's plasma profile and pharmacokinetic parameters, critical for drug development and safety assessment (Giachetti et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBNJKSCDLVUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-pyrrolidine hydrochloride | |
CAS RN |
1187927-23-6 | |
| Record name | Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





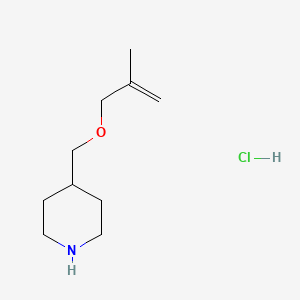

![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)

